molecular formula C17H18N6O2S B4517403 N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B4517403
M. Wt: 370.4 g/mol
InChI Key: PSVKCJSOYUWTOP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS 1224165-80-3) is a synthetic small molecule with a molecular formula of C17H18N6O2S and a molecular weight of 370.4 g/mol . This chemical features a [1,2,4]triazolo[4,3-b]pyridazine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential as a kinase inhibitor template . The compound's structure includes a 3-ethyl substitution on the triazole ring and a thioacetamide linker connecting to an N-(3-acetamidophenyl) group, which may contribute to enhanced binding affinity and pharmacokinetic properties . Compounds within this structural class have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of various kinases including p38 MAPK and Syk Kinase, which are prominent therapeutic targets for inflammatory diseases, rheumatoid arthritis, osteoporosis, and certain cancers . The [1,2,4]triazolo[4,3-b]pyridazine core represents a valuable heterocyclic building block in drug discovery, with research applications extending to the development of treatments for respiratory diseases, autoimmune disorders, and neurological conditions . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and consult the material safety data sheet prior to use.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-3-14-20-21-15-7-8-17(22-23(14)15)26-10-16(25)19-13-6-4-5-12(9-13)18-11(2)24/h4-9H,3,10H2,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVKCJSOYUWTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Acetylation: The acetylamino group is introduced by acetylation of aniline derivatives using acetic anhydride or acetyl chloride.

    Coupling Reactions: The final step involves coupling the acetylamino phenyl group with the triazolopyridazine core through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and acids or bases like hydrochloric acid and sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme inhibition, receptor binding, and signal transduction pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. The acetylamino group may enhance binding affinity through hydrogen bonding interactions. The sulfanyl group can participate in redox reactions, modulating the activity of redox-sensitive proteins. Overall, the compound’s effects are mediated through its ability to interfere with key biochemical pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Triazolo-Pyridazine Core) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound : N-[3-(Acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide 3-Ethyl Not explicitly provided* ~400–420 (estimated) Under investigation (potential enzyme modulation)
N-(3-Acetamidophenyl)-2-{[6-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide [CAS 894060-65-2] 6-Pyridin-4-yl C₂₀H₁₇N₇O₂S 419.5 Antimalarial, antifungal
N-(3-Chlorophenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide 6-Pyridin-3-yl, 3-chlorophenyl C₁₉H₁₄ClN₇OS 415.9 Antimicrobial, anticancer
N-(4-Methoxyphenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide [CAS 891107-11-2] 6-Pyridin-3-yl, 4-methoxyphenyl C₁₉H₁₆N₆O₂S 416.4 Enzyme inhibition (receptor targeting)
2-(6-(tert-Butylsulfonyl)-3-oxo-triazolo[4,3-b]pyridazin-2-yl)-N-(4-chlorophenyl)acetamide [CAS 1105202-72-9] 6-tert-Butylsulfonyl C₁₇H₁₈ClN₅O₄S 423.9 Kinase inhibition (preclinical studies)

Notes:

  • *Estimated molecular weight based on structural similarity to CAS 894060-65-2 .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The ethyl group likely increases LogP compared to pyridinyl analogs, improving membrane permeability but risking solubility challenges. For instance, CAS 891107-11-2 (4-methoxyphenyl analog) balances LogP via its methoxy group’s polar contribution .
  • Metabolic Stability : Ethyl’s resistance to oxidative metabolism may extend half-life relative to thiophene- or pyridinyl-containing compounds (e.g., ), which are prone to CYP450-mediated degradation .

Q & A

Q. What are the key steps and intermediates in the synthesis of N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of triazolo-pyridazine intermediates. Key steps include:

  • Intermediate formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazolo-pyridazine core .
  • Sulfanyl acetamide coupling : Thiol-alkylation or nucleophilic substitution to introduce the sulfanylacetamide moiety .
  • Final functionalization : Acetylation or amidation to attach the 3-(acetylamino)phenyl group .
    Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Higher temperatures (80–120°C) accelerate cyclocondensation but may increase side reactions; lower temperatures favor selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .
  • Catalyst choice : Transition metals (e.g., Pd/C) or bases (e.g., K2CO3) improve coupling efficiency .
  • Statistical optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., molar ratios, reaction time) .

Q. What methodologies are used to assess the compound’s biological activity and mechanism of action?

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC50) against target kinases or proteases .
    • Cell viability assays : MTT or ATP-based tests to evaluate cytotoxicity .
  • Molecular docking : Computational modeling predicts binding affinity to target proteins (e.g., EGFR, COX-2) .
  • ADME profiling : Microsomal stability assays and Caco-2 permeability tests assess pharmacokinetic properties .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Control for purity : Re-evaluate compound purity via HPLC and MS, as impurities may skew bioassay results .
  • Standardize assay protocols : Use consistent cell lines, incubation times, and positive controls .
  • Cross-validate findings : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Modify the ethyl group on the triazolo ring or the acetylamino phenyl group to evaluate potency changes .
  • Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to assess tolerance .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then monitor decomposition via HPLC .
  • Plasma stability assays : Incubate with human/animal plasma and quantify intact compound over time .
  • pH-solubility profiling : Determine solubility in buffers (pH 1–10) to predict oral bioavailability .

Q. What advanced analytical methods are used to resolve structural ambiguities?

  • 2D NMR techniques : NOESY or HSQC correlations clarify spatial arrangements of substituents .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for formulation development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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